molecular formula C12H10N2O B8711800 3-cyano-6,7-dimethyl-2(1H)-quinolinone CAS No. 94856-40-3

3-cyano-6,7-dimethyl-2(1H)-quinolinone

Cat. No. B8711800
CAS RN: 94856-40-3
M. Wt: 198.22 g/mol
InChI Key: RVBSJPGBIUEEMF-UHFFFAOYSA-N
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Patent
US04496569

Procedure details

A mixture was prepared from 67.5 g of 3-cyano-6,7-dimethyl-2(1H)-quinolinone and 340 ml of phosphoryl chloride and this was heated at reflux for 18 hours. The mixture was cooled, excess phosphoryl chloride was removed by vacuum evaporation, and the residue was carefully added to water with vigorous stirring. The solid which formed was separated by filtration and recrystallized from methylene chloride to give 2-chloro-3-cyano-6,7-dimethylquinoline melting at about 189°-190° C.
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([CH3:13])=[C:8]([CH3:14])[CH:7]=2)#[N:2].P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:4]1[C:3]([C:1]#[N:2])=[CH:12][C:11]2[C:6](=[CH:7][C:8]([CH3:14])=[C:9]([CH3:13])[CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
67.5 g
Type
reactant
Smiles
C(#N)C=1C(NC2=CC(=C(C=C2C1)C)C)=O
Name
Quantity
340 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
excess phosphoryl chloride was removed by vacuum evaporation
ADDITION
Type
ADDITION
Details
the residue was carefully added to water with vigorous stirring
CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C#N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.